Bradykinin potentiator B Bradykinin potentiator B
Brand Name: Vulcanchem
CAS No.: 30892-86-5
VCID: VC3726262
InChI: InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60)
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6
Molecular Formula: C56H91N15O13
Molecular Weight: 1182.4 g/mol

Bradykinin potentiator B

CAS No.: 30892-86-5

Cat. No.: VC3726262

Molecular Formula: C56H91N15O13

Molecular Weight: 1182.4 g/mol

* For research use only. Not for human or veterinary use.

Bradykinin potentiator B - 30892-86-5

Specification

CAS No. 30892-86-5
Molecular Formula C56H91N15O13
Molecular Weight 1182.4 g/mol
IUPAC Name 1-[1-[2-[[6-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60)
Standard InChI Key JXGBFZMUUPNIBD-UHFFFAOYSA-N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6

Introduction

Chemical Structure and Properties

Molecular Identification

Bradykinin potentiator B is a peptide with the molecular formula C56H91N15O13 and a molecular weight of 1182.4 g/mol . It is identified in chemical databases with the PubChem CID 3084520 and has been assigned various synonyms including "Bradykinin-Potentiator B" and "30892-86-5" (its CAS registry number) .

Structural Characteristics

The compound is an 11-amino acid peptide with the sequence XGLPPRPKXPP, where X represents non-standard amino acids . In IUPAC condensed notation, it can be represented as H-DL-Pyr-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Arg-DL-Pro-DL-Lys-DL-xiIle-DL-Pro-DL-Pro-OH . This peptide corresponds to amino acids 85-95 of the bradykinin-potentiating and C-type natriuretic peptides precursor sequence .

The full IUPAC name of this compound is particularly complex: 1-[1-[2-[[6-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid .

Physical Properties

Table 1: Physical and Chemical Properties of Bradykinin Potentiator B

PropertyValue
Molecular FormulaC56H91N15O13
Molecular Weight1182.4 g/mol
Physical StateSolid peptide
SequenceXGLPPRPKXPP
IUPAC CondensedH-DL-Pyr-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Arg-DL-Pro-DL-Lys-DL-xiIle-DL-Pro-DL-Pro-OH
CAS Registry Number30892-86-5

Biological Activity and Mechanism of Action

Primary Biological Function

Bradykinin potentiator B is a bioactive peptide secreted by viper venom glands that specifically inhibits the activity of angiotensin-converting enzyme (ACE) . Its primary biological function is to enhance the hypotensive effects of bradykinin by inhibiting the peptidases that would otherwise inactivate bradykinin . The compound has been shown to inhibit rabbit lung ACE with an IC50 of 1.1 μM, indicating its potent enzymatic inhibitory activity .

Mechanism of ACE Inhibition

The compound exerts its effects through a preferential interaction with the C-domain of the angiotensin-converting enzyme . This interaction prevents ACE from degrading bradykinin, thereby prolonging bradykinin's half-life and enhancing its physiological effects. This mechanism is similar to that of pharmaceutical ACE inhibitors, which are widely used in treating hypertension and cardiovascular diseases .

Relationship to Bradykinin Signaling

Bradykinin is a nonapeptide that acts primarily through two receptors: B1R and B2R . Research indicates that while B1R activation may have predominantly harmful effects, B2R activation tends to produce beneficial cardiovascular outcomes . By potentiating bradykinin's activity, Bradykinin potentiator B indirectly enhances signaling through these receptors, particularly the cardioprotective B2R pathway .

Pharmacological Significance

Cardiovascular Effects

Bradykinin potentiator B's primary pharmacological significance lies in its cardiovascular effects. By enhancing bradykinin activity, it promotes vasodilation and reduces blood pressure . The compound's ability to inhibit ACE makes it functionally similar to ACE inhibitor drugs, which are cornerstone treatments for hypertension and heart failure .

Comparison with Synthetic ACE Inhibitors

Table 2: Comparison of Bradykinin Potentiator B with Pharmaceutical ACE Inhibitors

FeatureBradykinin Potentiator BPharmaceutical ACE Inhibitors (e.g., Captopril, Lisinopril)
OriginNatural (viper venom)Synthetic
Structure11-amino acid peptideSmall molecules (varies by drug)
ACE InhibitionIC50 of 1.1 μM (rabbit lung ACE)Varies by compound (nanomolar to micromolar range)
SelectivityPreferential for C-domain of ACEVaries by compound
Clinical UseResearch compoundApproved medications for hypertension, heart failure
MechanismInhibits bradykinin degradationInhibits both bradykinin degradation and angiotensin II formation

Research Applications and Findings

Use as a Research Tool

Bradykinin potentiator B serves as an important research tool in cardiovascular pharmacology. It allows scientists to study the effects of enhanced bradykinin signaling and ACE inhibition in experimental models . The compound's natural origin and specific mechanism of action make it valuable for understanding the physiological roles of the bradykinin system and for developing improved therapeutics targeting this pathway.

Studies on Ischemic Protection

Several studies have utilized bradykinin potentiators to investigate cardioprotective mechanisms. Research has demonstrated that bradykinin receptor activation, particularly the B2 receptor, plays a crucial role in the process of ischemic post-conditioning that limits myocardial ischemia/reperfusion injury . This suggests potential therapeutic applications for compounds that enhance bradykinin activity in treating acute coronary syndromes.

ACE Inhibitor Mechanism Studies

Investigations using compounds like Bradykinin potentiator B have helped elucidate the mechanisms by which ACE inhibitors exert their clinical effects. Studies in porcine coronary arteries have shown that bradykinin potentiation by ACE inhibitors is primarily a metabolic process based on the co-localization of ACE and B2 receptors on the endothelial cell membrane . This understanding has improved our knowledge of how these important cardiovascular medications function.

Clinical Implications

Preconditioning in Cardiac Surgery

Research findings suggest that ACE inhibitors can potentiate preconditioning effects through bradykinin B2 receptor activation in human heart tissue . This has clinical implications for cardiac surgery, where controlled preconditioning might protect the myocardium during procedures that involve temporary ischemia. Understanding the mechanisms of bradykinin potentiation has contributed to strategies for reducing perioperative cardiac damage.

Future Research Directions

The study of Bradykinin potentiator B and related compounds continues to inform research into novel cardioprotective strategies. Areas of ongoing investigation include:

  • Development of more selective bradykinin-potentiating agents

  • Understanding the differential effects of B1 versus B2 receptor activation

  • Exploring the potential of bradykinin potentiation in treating acute ischemic events

  • Investigating additional physiological roles of enhanced bradykinin signaling beyond cardiovascular effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator